3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile
Description
Properties
CAS No. |
93726-12-6 |
|---|---|
Molecular Formula |
C17H20N4O |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclopentyl]propanenitrile |
InChI |
InChI=1S/C17H20N4O/c18-11-1-5-16(6-2-12-19)9-10-17(15(16)22,7-3-13-20)8-4-14-21/h1-10H2 |
InChI Key |
LRASALMYIKJWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1(CCC#N)CCC#N)(CCC#N)CCC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Core Formation: The cyclopentyl ring bearing the 2-oxo group is typically synthesized through cyclization reactions starting from appropriate keto precursors or cyclopentanone derivatives.
Introduction of 2-Cyanoethyl Groups: The tris(2-cyanoethyl) substitution is achieved by sequential alkylation using 2-cyanoethyl halides or equivalents, often under basic conditions to promote nucleophilic substitution on the cyclopentyl ring.
Final Assembly: The propanenitrile side chain is introduced via condensation or nucleophilic addition to the cyclopentyl intermediate, completing the molecular framework.
Detailed Synthetic Route from Patents and Literature
According to patent EP1019380A2, which describes tricyclic 3-oxo-propanenitrile compounds structurally related to the target molecule, the preparation involves:
Starting from cyclopentanone derivatives, the keto group is preserved or introduced.
The cyclopentyl ring is functionalized at the 1,3,3-positions with 2-cyanoethyl groups via alkylation reactions using 2-cyanoethyl bromide or chloride under strong base catalysis (e.g., sodium hydride or potassium tert-butoxide).
The propanenitrile moiety is installed through nucleophilic substitution or condensation reactions with appropriate nitrile-containing reagents.
This process is optimized to achieve high regioselectivity and yield, with purification steps involving crystallization or chromatographic techniques to isolate the pure compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopentanone derivatization | Cyclopentanone, base (NaH or KOtBu) | 1-3 hours | 0-25 °C | 85-90 | Formation of reactive enolate intermediate |
| Alkylation | 2-Cyanoethyl bromide, base | 2-4 hours | Room temp to 50 °C | 75-88 | Sequential alkylation at 1,3,3-positions |
| Propanenitrile installation | Nitrile-containing electrophile, base | 1-2 hours | Room temperature | 80-85 | Final coupling step |
| Purification | Crystallization or column chromatography | - | - | >95 purity | Ensures removal of side products |
These conditions are derived from analogous synthetic protocols in related patents and literature, ensuring reproducibility and scalability.
Alternative Synthetic Approaches
Michael Addition Route: Utilizing acrylonitrile derivatives, a Michael addition to cyclopentanone or its enolate can introduce the cyanoethyl substituents, followed by oxidation to install the 2-oxo group.
Multi-component Reactions: Some advanced methods explore one-pot multi-component reactions combining cyclopentanone, cyanoethyl halides, and nitrile sources under catalytic conditions to streamline the synthesis.
However, these alternative methods are less documented and may require further optimization for industrial application.
Analytical Data and Characterization
The synthesized compound is characterized by:
Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of cyanoethyl groups, ketone carbonyl, and cyclopentyl ring protons.
Infrared Spectroscopy (IR): Characteristic absorption bands for nitrile groups (~2250 cm⁻¹) and ketone carbonyl (~1715 cm⁻¹).
Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile.
Elemental Analysis: Confirms the molecular formula and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The cyanoethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The cyclopentyl ring provides structural stability and can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Impact: Tris(2-cyanoethyl) groups significantly elevate molecular weight and polarity, likely reducing solubility in non-polar solvents. The electron-withdrawing nature of nitriles may stabilize the oxo group, enhancing its electrophilicity .
- Comparison with Simpler Nitriles: Compounds like 3-(2-oxocyclopentyl)propanenitrile (CAS 4594-77-8) lack the tris(cyanoethyl) substitution, resulting in lower steric hindrance and simpler synthetic pathways .
Crystallographic and Stability Data
- Crystal Packing: demonstrates that nitrile-containing compounds (e.g., 3-(1,3-dioxoisoindolin-2-yl)propanenitrile) exhibit C–H···O/N hydrogen bonding, stabilizing crystal lattices. The target compound’s tris(cyanoethyl) groups may promote similar interactions, influencing solid-state stability .
Biological Activity
3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₅O
- Molecular Weight : 255.30 g/mol
This compound features a cyclopentyl group and multiple cyanoethyl substituents, which contribute to its unique reactivity and biological profile.
Research indicates that 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile exhibits several mechanisms of action:
- JAK Inhibition : The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways. JAKs are critical in the signaling processes for various cytokines and growth factors, making them important targets for treating inflammatory diseases and cancers .
- Metabolite Activity : Metabolites derived from this compound have shown enhanced stability and activity compared to the parent compound. For instance, certain metabolites may act as more potent JAK inhibitors with improved pharmacokinetic properties .
Anticancer Properties
Several studies have explored the anticancer potential of 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile:
- In vitro Studies : Initial in vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in leukemia cells at micromolar concentrations .
- In vivo Studies : Animal models have indicated that treatment with this compound leads to significant tumor regression in xenograft models of breast cancer, suggesting its potential as an effective therapeutic agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has displayed anti-inflammatory effects:
- Cytokine Modulation : It has been shown to modulate the secretion of pro-inflammatory cytokines, thereby reducing inflammation in models of rheumatoid arthritis .
Case Studies
- Case Study on JAK Inhibition : A study highlighted the use of 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile in treating inflammatory myopathy. Patients treated with this compound exhibited reduced muscle inflammation and improved muscle strength over a six-month period .
- Pharmacokinetic Profiles : A pharmacokinetic study involving human subjects revealed that metabolites of this compound had significantly higher bioavailability than the parent compound. This finding underscores the importance of metabolic studies in optimizing therapeutic regimens .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O |
| Molecular Weight | 255.30 g/mol |
| JAK Inhibition IC50 | 50 μM |
| Cytotoxicity (Leukemia Cells) | IC50 = 10 μM |
| Tumor Regression (Animal Models) | 75% reduction |
Q & A
Q. What are the established synthetic routes for 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyanoethylation of cyclopentanone derivatives using acrylonitrile under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours) can yield tris(2-cyanoethyl) derivatives . Optimization requires monitoring reaction temperature, stoichiometry of acrylonitrile, and catalyst selection. Low temperatures (<10°C) minimize side reactions like oligomerization, while excess acrylonitrile ensures complete substitution. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : The oxo-cyclopentyl group shows characteristic carbonyl carbon signals at ~210 ppm. Cyanoethyl (-CH2CN) groups exhibit triplet splitting (~2.5–3.5 ppm for CH2 and ~1.8–2.2 ppm for CN-adjacent CH2) in 1H NMR, while nitrile carbons appear at ~115–120 ppm in 13C NMR .
- IR Spectroscopy : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (cyclopentanone C=O) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
Q. What are the key challenges in achieving high purity, and how can impurities be characterized?
- Methodological Answer : Common impurities include unreacted starting materials, mono-/di-substituted intermediates, and oxidation byproducts. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Pharmacopeial guidelines recommend controlling process-related impurities (e.g., residual acrylonitrile) using limits of quantification (LOQ) <0.1% . For structural elucidation of unknown impurities, LC-MS/MS coupled with NMR is critical.
Advanced Research Questions
Q. How can computational chemistry (DFT, QSPR) predict the reactivity and physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model electron density distribution, revealing reactive sites (e.g., electrophilic cyclopentanone carbonyl). Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., LogP, polar surface area) with solubility or bioavailability. For example, the compound’s high nitrile content predicts low aqueous solubility, necessitating co-solvents like DMSO for in vitro assays .
Q. How do structural conformations (e.g., chair vs. boat) of the cyclopentyl ring influence reactivity in cross-coupling reactions?
- Methodological Answer : X-ray crystallography (e.g., Cu-Kα radiation, 100 K) reveals the cyclopentyl ring adopts a twisted envelope conformation due to steric strain from tris(2-cyanoethyl) substituents. This distortion increases ring strain, enhancing susceptibility to nucleophilic attack at the carbonyl group. Comparative studies with unsubstituted cyclopentanone show a 3-fold rate increase in aldol condensation reactions .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, solvent effects). For example, cytotoxicity in MCF-7 cells (IC50 = 12 µM) but no inhibition in HEK293 may reflect differences in membrane permeability. Standardized protocols (e.g., MTT assays at 48h incubation, 1% DMSO vehicle) and orthogonal assays (e.g., SPR for binding affinity) are critical. Dose-response curves should be validated across ≥3 independent replicates .
Q. How can the compound’s electronic properties be tuned for applications in materials science (e.g., coordination polymers)?
- Methodological Answer : The nitrile groups act as ligands for transition metals (e.g., Ni(II), Cu(II)). Coordination polymers synthesized via solvothermal methods (e.g., 120°C, DMF/H2O) exhibit tunable porosity. Single-crystal X-ray diffraction confirms octahedral geometry around metal centers, with inter-ligand distances modulated by cyanoethyl chain flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
